

preparing BRD73954 stock solution for experiments

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Compound of Interest		
Compound Name:	BRD73954	
Cat. No.:	B606356	Get Quote

Application Notes and Protocols: BRD73954

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD73954 is a potent and selective small molecule inhibitor of histone deacetylase 6 (HDAC6) and histone deacetylase 8 (HDAC8).[1][2] As a dual inhibitor, it serves as a valuable chemical probe for investigating the biological roles of these specific HDAC isoforms in various cellular processes. HDACs are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins, playing a critical role in epigenetic regulation and other cellular functions.[3] BRD73954's selectivity makes it a powerful tool for studying pathways related to cell motility, protein degradation, and gene expression.[1] These application notes provide detailed protocols for the preparation of BRD73954 stock solutions and its application in experimental settings.

Physicochemical Properties and Inhibitory Activity

BRD73954 is a crystalline solid, appearing as a white to off-white powder.[2] Proper storage and handling are crucial for maintaining its stability and activity.

Table 1: Physicochemical and Storage Information



Property	Value	Source(s)
Molecular Formula	C16H16N2O3	[1][2]
Molecular Weight	284.31 g/mol	[2][4]
CAS Number	1440209-96-0	[1][2]
Appearance	White to off-white solid powder	[2]
Purity	≥95-98%	[4][5]
Storage (Powder)	-20°C for up to 3 years; 4°C for up to 2 years	[2]
Shipping Condition	Ambient temperature	[1][2]

Table 2: Solubility Data

Solvent	Maximum Concentration	Notes	Source(s)
DMSO	25 - 100 mM	Ultrasonic assistance may be needed. Use newly opened, non- hygroscopic DMSO.	[2][4]
Ethanol	20 mM	Gentle warming may be required.	[4]
DMF	~30 mg/mL	-	[5]
DMSO:PBS (pH 7.2) (1:1)	~0.5 mg/mL	-	[5]
Water	Insoluble	-	[1]

Table 3: In Vitro Inhibitory Activity (IC50)



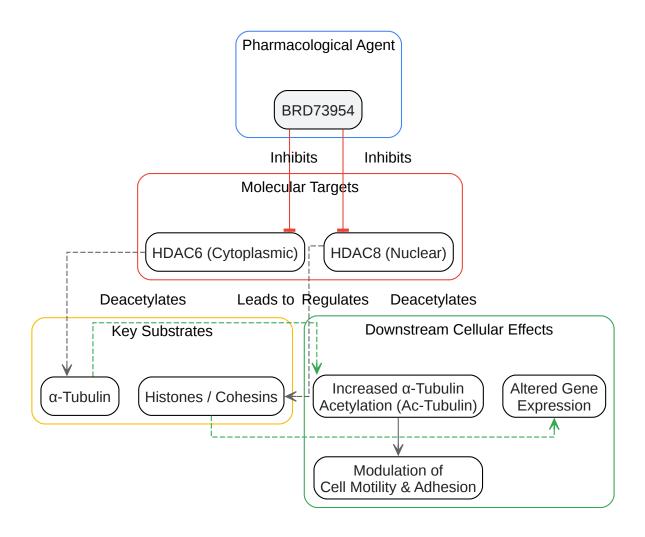
Target	IC50	Source(s)
HDAC6	3.6 - 36 nM	[2][4][6]
HDAC8	120 nM	[2][4][6]
HDAC1	12 μΜ	[2][6]
HDAC2	9 μΜ	[2][4][6]
HDAC3	23 μΜ	[2][6]
HDAC4	>33 μM	[4]

Mechanism of Action: Dual HDAC6/HDAC8 Inhibition

BRD73954 exerts its biological effects by binding to the catalytic sites of HDAC6 and HDAC8, preventing them from deacetylating their protein substrates.

- HDAC6 Inhibition: HDAC6 is a cytoplasmic enzyme whose substrates include non-histone proteins like α-tubulin and Hsp90.[1] By inhibiting HDAC6, **BRD73954** leads to the hyperacetylation of α-tubulin, which can affect microtubule dynamics, cell motility, and protein trafficking.[1][2]
- HDAC8 Inhibition: HDAC8 is a class I HDAC primarily located in the nucleus.[1] It
 deacetylates histones and other nuclear proteins, such as cohesins, thereby regulating gene
 expression.[1] Inhibition of HDAC8 can influence cell cycle progression and differentiation.





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Mechanism of Action for BRD73954.

Experimental Protocols Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration stock solution for long-term storage and subsequent dilution for in vitro experiments.



Materials:

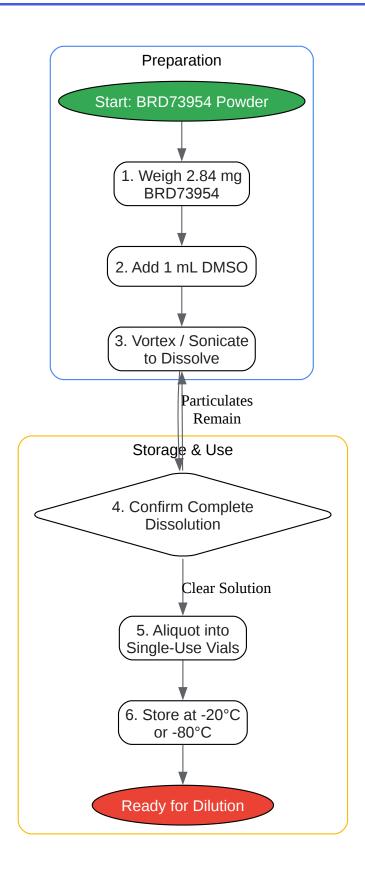
- BRD73954 powder (MW: 284.31 g/mol)
- Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryogenic vials
- Vortex mixer
- Ultrasonic water bath (optional)

Calculation: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol) x 1000 (mg/g) For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution: Mass (mg) = 0.010 mol/L x 0.001 L x 284.31 g/mol x 1000 = 2.84 mg

Procedure:

- Equilibration: Allow the vial of **BRD73954** powder to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.[7]
- Weighing: Carefully weigh out 2.84 mg of BRD73954 powder and place it into a sterile vial.
- Dissolution: Add 1 mL of high-quality DMSO to the vial.
- Mixing: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[2] Visually inspect for any remaining particulate matter.
- Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 μL) in sterile cryogenic vials or microcentrifuge tubes.[8]
- Storage: Store the aliquots at -20°C or -80°C. The stock solution is stable for at least 1 year at -20°C and up to 2 years at -80°C.[2]





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Workflow for preparing **BRD73954** stock solution.



Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the serial dilution of the DMSO stock solution into cell culture medium for treating cells. A typical final concentration for in vitro experiments might be 10 μ M, as used in HeLa cells.[2]

Procedure:

- Thaw Stock: Thaw a single aliquot of the 10 mM BRD73954 stock solution at room temperature.
- Intermediate Dilution (Optional but Recommended): To avoid precipitation, perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in sterile culture medium to create a 100 μM intermediate solution.
- Final Dilution: Add the required volume of the intermediate solution to your cell culture plates to achieve the desired final concentration. For a final concentration of 10 μ M, add 100 μ L of the 100 μ M intermediate solution to 900 μ L of medium in a well.
- DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to control wells (e.g., if the final **BRD73954** concentration is 10 μM from a 1:1000 dilution of the 10 mM stock, the final DMSO concentration will be 0.1%). Ensure the final DMSO concentration is typically below 0.5% to minimize cellular toxicity.[8]

Protocol 3: Example Formulations for In Vivo Studies

For animal experiments, **BRD73954** must be formulated to ensure solubility and bioavailability. The following are example formulations that yield a clear solution of at least 2.5 mg/mL (8.79 mM).[2]

Formulation A: PEG300/Tween-80/Saline

- Start with 10% of the final volume as DMSO (containing the dissolved BRD73954).
- Add 40% of the final volume as PEG300 and mix thoroughly.



- Add 5% of the final volume as Tween-80 and mix until the solution is clear.
- Add 45% of the final volume as saline to reach the final desired volume and concentration.

Formulation B: SBE-β-CD in Saline

- Start with 10% of the final volume as DMSO (containing the dissolved BRD73954).
- Add 90% of the final volume as a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in saline.
- Mix until a clear solution is achieved.

Formulation C: Corn Oil

- Start with 10% of the final volume as DMSO (containing the dissolved BRD73954).
- Add 90% of the final volume as corn oil.
- Mix thoroughly to create a uniform solution.

Note: Always perform small-scale formulation tests to ensure compatibility and stability before preparing large batches for in vivo studies. The suitability of a given formulation depends on the animal model and route of administration.

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